molecular formula C9H7BrO2 B6147799 6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one CAS No. 1507986-02-8

6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one

Cat. No. B6147799
CAS RN: 1507986-02-8
M. Wt: 227.1
InChI Key:
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Description

“6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .


Synthesis Analysis

Benzofuran derivatives have been synthesized using various methods . For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield .


Chemical Reactions Analysis

Benzofuran derivatives have been found to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups . The 4-position of the benzofuran may be substituted or unsubstituted .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one involves the bromination of 2-methyl-2,3-dihydro-1-benzofuran-3-one followed by the cyclization of the resulting intermediate.", "Starting Materials": [ "2-methyl-2,3-dihydro-1-benzofuran-3-one", "Bromine", "Acetic acid", "Sodium acetate", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-methyl-2,3-dihydro-1-benzofuran-3-one in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature.", "Step 3: After the addition of bromine is complete, continue stirring the solution for an additional 30 minutes.", "Step 4: Add sodium acetate to the solution and stir for 10 minutes.", "Step 5: Add hydrogen peroxide to the solution and stir for an additional 10 minutes.", "Step 6: Filter the resulting solid and wash with water.", "Step 7: Dry the solid to obtain 6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one." ] }

CAS RN

1507986-02-8

Product Name

6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one

Molecular Formula

C9H7BrO2

Molecular Weight

227.1

Purity

95

Origin of Product

United States

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